molecular formula C36H42N4O B1252177 12,28-oxamanzamine A

12,28-oxamanzamine A

Cat. No.: B1252177
M. Wt: 546.7 g/mol
InChI Key: NAVXLCDGOVBCCD-UGZVZIBKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12,28-Oxamanzamine A is a manzamine-type alkaloid isolated from Indo-Pacific sponges of the genus Acanthostrongylophora . This compound features a unique manzamine ring system distinguished by a novel ether bridge between C-12 and C-28 . Manzamine alkaloids are recognized for their potent bioactivity and have demonstrated significant anti-inflammatory, antifungal, and anti-HIV-1 activities in scientific studies . Recent in silico computational research has highlighted 12,28-Oxamanzamine A as a particularly promising multi-target inhibitor for mucormycosis, a serious fungal infection. Molecular docking studies predict that it binds with high affinity to key virulence proteins (CotH3, Lanosterol 14 alpha-demethylase, and Mucoricin) of the causative fungus Rhizopus delemar . The product is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H42N4O

Molecular Weight

546.7 g/mol

IUPAC Name

(1S,2R,4R,8Z,10R,12R,13R,21Z)-26-(9H-pyrido[3,4-b]indol-1-yl)-28-oxa-3,16-diazahexacyclo[11.11.2.11,4.112,16.02,12.03,10]octacosa-8,21,25-triene

InChI

InChI=1S/C36H42N4O/c1-2-4-11-20-39-21-17-29-28(32-33-27(16-19-37-32)26-13-8-9-14-30(26)38-33)23-36(18-10-3-1)34-35(29,24-39)22-25-12-6-5-7-15-31(41-36)40(25)34/h1,3,6,8-9,12-14,16,19,23,25,29,31,34,38H,2,4-5,7,10-11,15,17-18,20-22,24H2/b3-1-,12-6-/t25-,29-,31+,34+,35-,36-/m0/s1

InChI Key

NAVXLCDGOVBCCD-UGZVZIBKSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(=C[C@@]4(CC/C=C\C1)[C@H]5[C@]3(C2)C[C@H]/6N5[C@H](O4)CCC/C=C6)C7=NC=CC8=C7NC9=CC=CC=C89

Canonical SMILES

C1CCN2CCC3C(=CC4(CCC=CC1)C5C3(C2)CC6N5C(O4)CCCC=C6)C7=NC=CC8=C7NC9=CC=CC=C89

Synonyms

12,28-oxamanzamine A

Origin of Product

United States

Discovery, Isolation, and Taxonomic Origin of 12,28 Oxamanzamine a

Historical Context of Manzamine Alkaloid Discovery

The manzamine alkaloids represent a unique class of β-carboline-containing marine natural products characterized by their complex and unusual polycyclic systems. Their discovery began in the late 1980s with the isolation of manzamine A from an Okinawan sponge belonging to the genus Haliclona nih.govtandfonline.comresearchgate.net. This initial discovery by Higa's group in 1986 marked the beginning of research into this intriguing group of compounds nih.govresearchgate.net. The relative and absolute configuration of manzamine A was considered unprecedented at the time nih.gov. Since then, the manzamine family has expanded significantly, with over 80 related alkaloids identified from more than 16 marine sponge species across various genera and families tandfonline.comresearchgate.netfrontiersin.orgresearchgate.net. The widespread occurrence of these alkaloids in phylogenetically diverse sponges collected from distinct geographical locations, including Okinawa, the Philippines, Indonesia, the Red Sea, Italy, South Africa, and Papua New Guinea, suggested a potential microbial origin for their biosynthesis nih.govtandfonline.comfrontiersin.orgresearchgate.net.

Source Organisms and Geographical Distribution of 12,28-Oxamanzamine A

12,28-Oxamanzamine A is a manzamine-type alkaloid that possesses a novel ring system featuring an ether bridge between carbons 12 and 28 of the manzamine structure acs.orgmdpi.com. This compound, along with other related oxamanzamines, has been isolated from Indo-Pacific sponges acs.orgmdpi.com.

Identification of Sponge Species (Acanthostrongylophora sp., Indo-Pacific)

Research has identified sponges of the genus Acanthostrongylophora as a source of 12,28-oxamanzamine A acs.orgmdpi.commdpi.comacs.orglongdom.org. Specifically, this compound was isolated from collections of an undescribed species of Acanthostrongylophora from the Indo-Pacific region acs.org. The genus Acanthostrongylophora belongs to the family Petrosiidae within the order Haplosclerida marinespecies.org. Indonesian sponges of the genus Acanthostrongylophora, particularly those collected from areas like Manado Bay, have proven to be rich sources of various manzamine-related alkaloids, including 12,28-oxamanzamine A longdom.orgnih.gov.

Associated Microbiota and Potential Biosynthetic Origins

The repeated isolation of manzamine alkaloids from a growing number of sponge genera has strongly implied the involvement of sponge-associated microorganisms in their biosynthesis nih.govtandfonline.comfrontiersin.orgresearchgate.net. This possibility was proposed as early as 1995 and has gained further traction with the discovery of manzamines in an even greater diversity of sponges tandfonline.com.

Studies investigating the microbial communities within manzamine-producing sponges have provided insights into potential biosynthetic sources. For instance, analysis of the microbiome of Acanthostrongylophora ingens, an Indo-Pacific sponge known to produce manzamine A, led to the isolation of a Micromonospora species (an actinomycete) that was found to produce manzamine A frontiersin.orgnih.gov. This finding provided direct evidence supporting the hypothesis of a microbial origin for at least some manzamine alkaloids frontiersin.org.

While the complete biosynthetic pathway of manzamines remains largely enigmatic, a revised postulate suggests a pathway that merges fatty acid synthesis with polyamine metabolism nih.gov. The presence of actinomycetes, known producers of bioactive compounds, as a significant component of sponge-associated microbiota is of particular interest in the context of manzamine biosynthesis nih.gov. The diversity of bacterial communities in manzamine-containing sponges suggests their potential to produce bioactive metabolites, including manzamines nih.gov. Furthermore, there is evidence suggesting that sponge-associated microbes play a significant role in the bioconversion of manzamines to the diverse array of related alkaloids found in these sponges researchgate.netmdpi.com.

Isolation Methodologies from Biological Matrices

The isolation of manzamine alkaloids, including 12,28-oxamanzamine A, from marine sponges typically involves a series of extraction and chromatographic techniques. For example, in the isolation of manzamine alkaloids from an Indonesian Acanthostrongylophora sponge, the sponge material was exhaustively extracted with acetone (B3395972) nih.gov. The resulting extract was concentrated, and the aqueous acetone concentrate was partitioned with chloroform (B151607) nih.gov. The chloroform portion was then subjected to silica (B1680970) gel vacuum liquid chromatography, yielding several fractions nih.gov. Further purification of these fractions through various chromatographic methods resulted in the isolation of both known and new manzamine alkaloids, including 12,28-oxamanzamine E and 12,28-oxaircinal A acs.orgnih.gov. Another study on Indo-Pacific sponges that yielded 12,28-oxamanzamine A also involved extraction and chromatographic separation techniques to isolate the compound acs.org. These methodologies aim to separate the target alkaloids from the complex mixture of compounds present in the sponge matrix.

Structural Elucidation and Stereochemical Assignment of 12,28 Oxamanzamine a

Application of Advanced Spectroscopic Techniques

The gross structure and relative stereochemistry of 12,28-oxamanzamine A were determined through a comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy data, in conjunction with High-Resolution Mass Spectrometry (HRMS). acs.orgnih.govnih.govscispace.comresearchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Extensive 1D NMR (¹H and ¹³C) and 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), were fundamental in assigning the structure of 12,28-oxamanzamine A. acs.orgnih.govnih.govscispace.comresearchgate.netacs.org The ¹H NMR spectrum revealed signals characteristic of a β-carboline moiety and several olefinic protons. acs.orgnih.gov The ¹³C NMR spectrum indicated the presence of 26 carbon atoms, including six olefinic carbons. nih.gov

Key spectroscopic evidence for the unique structural features came from the analysis of carbon and proton chemical shifts and their correlations. Downfield shifts observed for C-12 (δ 77.7-77.9 ppm) and C-28 (δ 94.5-94.7 ppm) in the ¹³C NMR spectrum, when compared to related manzamine structures, strongly suggested the presence of an ether bridge connecting these two carbons. acs.orgnih.gov HMBC correlations from a proton resonating at δ 4.65 ppm (assigned as H-26) to a quaternary carbon at δ 77.7 ppm (C-12) and a methine carbon at δ 94.7 ppm (C-28) provided crucial support for the proposed ether linkage between C-12 and C-28. acs.orgnih.gov Additionally, a COSY correlation between the proton at δ 4.65 ppm (assigned as H-28 in this instance) and protons at δ 1.90 and 1.40 ppm (H₂-29) further confirmed the position of the ether linkage adjacent to C-28. nih.gov

Selected NMR data for 12,28-Oxamanzamine A:

NucleusPositionChemical Shift (δ)MultiplicityCoupling Constant (Hz)Key Correlations (2D NMR)
¹HH-264.65s-HMBC to C-12, C-28 acs.orgnih.gov
¹HH-284.65t~8COSY to H₂-29 nih.gov
¹³CC-1277.7-77.9C-HMBC from H-26 acs.orgnih.gov
¹³CC-2894.5-94.7CH-HMBC from H-26, COSY to H₂-29 acs.orgnih.govnih.gov

Note: ¹H chemical shift at δ 4.65 ppm has been assigned to both H-26 and H-28 in different reports; correlations support its proximity to both C-12 and C-28. acs.orgnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular mass and elemental composition of 12,28-oxamanzamine A, which was essential for confirming the molecular formula. acs.orgnih.govacs.org While specific HRMS data (m/z and corresponding molecular formula) for 12,28-oxamanzamine A were not explicitly detailed in the provided snippets, HRMS was a standard technique used in its characterization. acs.orgnih.govacs.org For a related congener, 12,28-oxaircinal A, HRESIMS provided a molecular formula of C₂₆H₃₆N₂O₂ based on an [M + H]⁺ ion peak at m/z 409.2855. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were critical for establishing the relative stereochemistry of 12,28-oxamanzamine A. acs.orgnih.govscispace.comnih.gov Analysis of NOE correlations provided spatial proximity information between protons, allowing for the determination of the relative orientation of substituents across the complex ring system. Significant NOE correlations observed included those between H-26 and H-28, as well as between H-24 and H-35. acs.orgnih.govscispace.comnih.gov These correlations, in conjunction with comparisons to known manzamine structures and molecular modeling, aided in deducing the relative configuration at the chiral centers. acs.orgnih.govscispace.comnih.gov

Key NOE Correlations for Relative Stereochemistry:

Correlated ProtonsSignificance
H-26 and H-28Indicate spatial proximity
H-24 and H-35Indicate spatial proximity

Characterization of the Novel Manzamine-Type Ring System

12,28-Oxamanzamine A is characterized by a novel and unique manzamine-type ring system that distinguishes it from typical manzamine alkaloids. acs.orgnih.govnih.gov

Identification of the C-12/C-28 Ether Bridge

A defining feature of 12,28-oxamanzamine A is the presence of an ether linkage spanning from carbon C-12 to C-28. acs.orgnih.govnih.govscispace.comhuji.ac.ilacs.orgnih.govmdpi.com This C-12/C-28 ether bridge forms a novel aminal ring system within the manzamine framework. acs.orgnih.govscispace.com Spectroscopic data, particularly the downfield shifts of C-12 and C-28 in the ¹³C NMR spectrum and the key HMBC correlations to these carbons from a proton at C-26, provided compelling evidence for this ether linkage. acs.orgnih.gov The formation of this bridge is proposed to occur biogenetically through a process involving enzymatic oxidation followed by an intramolecular reaction where the hydroxyl group at C-12 attacks a cation. acs.orgnih.govscispace.comnih.gov The stereochemistry of the C-12 oxygen in the parent compounds is believed to be retained during this process, leading to the assignment of an α-orientation for the 12,28-oxaether bridge. acs.orgnih.govscispace.comnih.gov

Biosynthetic Pathways and Proposed Mechanistic Origins of the Oxamanzamine Skeleton

General Biosynthetic Hypotheses for Manzamine Alkaloids (e.g., β-carboline unit incorporation)

General biosynthetic hypotheses for the manzamine alkaloids propose the assembly of their complex skeletons from simpler building blocks, including polyamine components and a β-carboline unit. One long-standing proposal, put forth by Baldwin and Whitehead, suggested that the manzamine core could arise from the condensation of precursors like acrolein, ammonia, and a linear dialdehyde, followed by an intramolecular Diels-Alder reaction to form a bicyclic core. nih.govcam.ac.uk This core then undergoes further modifications, including oxidation and the incorporation of a β-carboline unit. nih.gov

Another perspective suggests a pathway that merges fatty acid synthesis with polyamine metabolism. nih.gov This revised hypothesis aims to explain the elusive nature of manzamine biosynthesis, suggesting it might be distinct from typical polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. nih.gov

Ircinals A and B, isolated from Ircinia sponges, have been proposed as plausible biogenetic precursors to the manzamine alkaloids. clockss.orgnih.gov Biomimetic synthesis studies have explored the conversion of ircinal A into manzamine A through steps involving condensation with tryptamine, Pictet-Spengler cyclization, and oxidation. gla.ac.uk The β-carboline moiety, a characteristic feature of many manzamines, is believed to originate from tryptophan or tryptamine. clockss.orggla.ac.uk

Despite these hypotheses, the specific enzymatic machinery and detailed genetic pathways responsible for manzamine biosynthesis have remained largely uncharacterized. nih.govrsc.org The occurrence of manzamine alkaloids in diverse, unrelated sponge species has led to speculation about a possible microbial origin for their biosynthesis. nih.gov

Proposed Enzymatic Mechanisms for Ether Bridge Formation in 12,28-Oxamanzamine A

12,28-Oxamanzamine A is distinguished by the presence of a novel ether bridge between carbons 12 and 28 of the manzamine skeleton. mdpi.comacs.orgnih.gov The formation of this unique structural feature is proposed to occur through enzymatic oxidation followed by an intramolecular quenching mechanism. acs.orgnih.gov

Oxidative Cyclization Events

The formation of the 12,28-oxaether bridge is thought to involve an oxidative cyclization event. researchgate.net While the specific enzymes catalyzing this transformation in manzamine biosynthesis are not yet identified, oxidative cyclizations are well-established mechanisms in the biosynthesis of various natural products, often catalyzed by enzymes such as cytochrome P450, nonheme iron enzymes, and α-ketoglutarate-dependent oxygenases. nih.gov These enzymes can initiate cyclization by generating radical intermediates through the oxidation of C-H or other bonds. nih.gov

In the context of 12,28-oxamanzamine A, a proposed mechanism involves enzymatic oxidation that generates a carbocation intermediate. nih.govgoogle.com This oxidation likely occurs at or near C-28 or C-12, preparing the molecule for subsequent cyclization.

Intramolecular Quenching Mechanisms

Following the oxidative generation of a carbocation, the formation of the ether bridge in 12,28-oxamanzamine A is proposed to occur via an intramolecular quenching mechanism. acs.orgnih.gov Specifically, the hydroxyl group at C-12 is thought to attack the positively charged center (presumably at C-28 or a nearby carbon generated after rearrangement), leading to the formation of the cyclic ether linkage. acs.orgnih.gov This process is described as an intramolecular SN1-like reaction, where the hydroxyl group acts as a nucleophile, quenching the carbocation and forming the C12-O-C28 bond. nih.govnih.govgoogle.com The stereochemistry of the C-12 oxygen in the parent manzamine compounds is believed to be retained during this ether bridge formation. acs.orgnih.gov Molecular modeling studies have suggested that the formation of these oxidation products, including the oxaether bridge, is sterically favored. acs.orgnih.gov

Chemical Synthesis and Derivatization Strategies for 12,28 Oxamanzamine a and Analogues

Total Synthesis Approaches to Core Manzamine Scaffolds

The core structure of manzamine alkaloids, including the framework found in 12,28-oxamanzamine A, is a challenging synthetic target due to its multiple fused and bridged rings and numerous stereogenic centers. Total synthesis efforts have focused on constructing this intricate scaffold through various strategies.

Early work towards the total synthesis of the manzamine A skeleton was reported by Pandit's group in 1996, focusing on the pentacyclic nuclei. nih.gov Prior to this, Nakagawa et al. had reported the synthesis of a tetracyclic core of manzamine A. nih.gov

Different strategies have been employed for the total synthesis of manzamine A. tandfonline.com One approach involves the construction of the central scaffold using a [4+2] cycloaddition, inspired by proposed biogenetic pathways. vanderbilt.edu Access to the resulting cycloadduct can be complex and may require exploring multiple routes, including the use of substituted pyridines and dihydropyridine (B1217469) surrogates. vanderbilt.edu A key step in some syntheses is the successful formation of the isoquinuclidine core containing contiguous stereocenters, including the pivotal quaternary carbon. vanderbilt.edu

Another synthetic route toward the manzamine core has involved a highly convergent union of multiple fragments through a sequence of reactions including stereoselective Michael addition, nitro-Mannich lactamization, reductive nitro-Mannich cyclization, organometallic addition, and Z-selective alkene ring-closing metathesis (RCM). ebi.ac.uk This approach has enabled relatively short synthetic routes to manzamine A, providing a late-stage diversification point suitable for analogue synthesis. ebi.ac.uk

Methodology studies specifically targeting the synthesis of manzamine structural units have also been reported. nih.govresearchgate.net These studies contribute to the broader understanding and development of synthetic strategies applicable to the manzamine class.

Semisynthetic Modifications Leading to Oxamanzamine Derivatives

Semisynthetic approaches play a crucial role in generating diversity within the manzamine alkaloid family, including the creation of oxamanzamine derivatives. These methods typically start from naturally isolated manzamines and introduce modifications through chemical reactions.

12,28-Oxamanzamine A and 12,28-oxa-8-hydroxymanzamine A have been isolated from marine sponges, possessing a novel ring system formed by an ether bridge between C-12 and C-28. acs.orgmdpi.com Another related derivative, 12,34-oxamanzamine A, features an ether bridge between C-12 and C-34. tandfonline.commdpi.commdpi.com These oxa-bridged structures represent oxidative modifications of the core manzamine scaffold. The formation of these ether bridges is proposed to occur through enzymatic oxidation followed by intramolecular quenching of a cation by a hydroxyl group at C-12. acs.org Molecular modeling studies suggest that the formation of these oxidation products is sterically favored. acs.org

Semisynthetic studies have been conducted on various manzamine alkaloids, including manzamine A, 8-hydroxymanzamine A, and manzamine F, isolated from Acanthostrongylophora sponges. researchgate.netresearchgate.netebi.ac.uk These studies have led to the generation of new semisynthetic manzamine derivatives. researchgate.net For example, chemical transformation studies on (-)-8-hydroxymanzamine A, (-)-manzamine F, manzamine A, and (+)-8-hydroxymanzamine A have yielded thirteen new semisynthetic manzamine derivatives, including Delta (34,35) manzamines and an unprecedented derivative. researchgate.net

Semisynthetic modifications often involve reactions targeting specific functional groups on the manzamine scaffold. For instance, N-alkylation of the β-carboline moiety with various alkyl halides has been carried out. nih.govresearchgate.net These modifications contribute to exploring the structure-activity relationships within the manzamine class.

Synthetic Methodologies for Analogue Generation with Specific Structural Variations

Beyond the core scaffold synthesis and semisynthetic modifications, various synthetic methodologies are employed to generate manzamine analogues with specific structural variations. This allows for the systematic exploration of how structural changes impact the properties of these complex molecules.

Strategies for analogue generation aim to introduce diversity at different positions of the manzamine framework. This can involve modifying the macrocyclic rings, the β-carboline unit, or introducing new substituents.

One approach to generating structural variations involves the use of ring-closing metathesis (RCM) for the construction of macrocycles. vanderbilt.edu Investigations into both alkynyl and alkenyl RCM substrates have been explored in the context of manzamine synthesis. vanderbilt.edu RCM has been successfully employed to install the Southern 13-membered ring in some synthetic routes. vanderbilt.edu

Modification of manzamine A using olefin metathesis has also been carried out to generate novel structures. nih.govresearchgate.net This highlights the utility of metathesis reactions in creating structural diversity within the manzamine scaffold.

Other synthetic transformations, such as B-alkyl Suzuki cross-coupling, have been investigated for constructing specific ring systems, although challenges with yield and reproducibility can be encountered. vanderbilt.edu

The synthesis of simplified analogues of manzamine A and other manzamines like manzamine C has also been pursued to understand structure-activity relationships. nih.govresearchgate.net While simplified manzamine C products have shown comparable or even greater cytotoxicity than the natural product, simplified manzamine A products have sometimes exhibited significantly reduced activity. nih.govresearchgate.net This underscores the importance of specific structural features for the biological activity of manzamines.

Biomimetic Synthesis Investigations

Biomimetic synthesis seeks to replicate proposed natural biosynthetic pathways in the laboratory to construct complex molecules. For manzamine alkaloids, biomimetic approaches are particularly relevant given their isolation from marine organisms and the complex, likely enzyme-mediated, processes involved in their formation in nature.

Jack Baldwin's proposed biosynthesis of manzamine alkaloids has inspired synthetic strategies, particularly the use of [4+2] cycloaddition reactions for constructing the central scaffold. vanderbilt.edu This suggests that key steps in the natural biosynthesis might involve cycloaddition events.

Ircinals A and B, isolated from the marine sponge Ircinia sp., have been proposed as plausible biogenetic precursors of manzamine alkaloids. acs.org This highlights potential starting points and intermediates in the natural biosynthetic route.

Biomimetic syntheses of manzamine-type alkaloids, although still in early stages, hold promise for providing versatile routes to these compounds and related structures. tandfonline.comtandfonline.com Such approaches could potentially lead to more efficient and environmentally friendly synthesis methods compared to purely synthetic routes.

The formation of the oxa-ether bridge in 12,28-oxamanzamine A through enzymatic oxidation followed by intramolecular cyclization is itself a process with biomimetic implications, suggesting a natural oxidative pathway leading to this structural feature. acs.org

While the complete biosynthetic pathway to manzamines is not fully elucidated, investigations into potential enzymatic transformations and key precursor molecules contribute to the understanding and potential application of biomimetic principles in their synthesis.

Molecular and Cellular Mechanisms of Biological Activity

Antimicrobial and Anti-infective Mechanisms

12,28-Oxamanzamine A has demonstrated various antimicrobial and anti-infective properties, including activity against fungi, viruses, and parasites mdpi.comacs.org.

Antifungal Activity and Target Identification

12,28-Oxamanzamine A has shown antifungal activity, particularly in the context of mucormycosis caused by Rhizopus delemar. mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net Computational studies have identified potential protein targets for this compound in Rhizopus delemar. researchgate.netresearchgate.netnih.govresearchgate.net

Inhibition of Rhizopus delemar Virulence Factors (e.g., CotH3, Lanosterol 14 alpha-demethylase, Mucoricin)

Molecular docking studies have indicated that 12,28-oxamanzamine A can potentially inhibit key virulence factors in Rhizopus delemar. These targets include CotH3, Lanosterol 14 alpha-demethylase, and Mucoricin. researchgate.netresearchgate.netnih.govresearchgate.net

Specifically, 12,28-oxamanzamine A has shown notable binding affinities with these proteins in computational analyses. It displayed a binding affinity of -10.2 kcal/mol with CotH3, -10.9 kcal/mol with Lanosterol 14 alpha-demethylase, and -8.6 kcal/mol with Mucoricin. researchgate.netresearchgate.netnih.govresearchgate.net These binding affinities suggest a potential inhibitory effect on the function of these crucial fungal proteins.

Target Protein in Rhizopus delemarBinding Affinity (kcal/mol)Source
CotH3-10.2 researchgate.netresearchgate.netnih.govresearchgate.net
Lanosterol 14 alpha-demethylase-10.9 researchgate.netresearchgate.netnih.govresearchgate.net
Mucoricin-8.6 researchgate.netresearchgate.netnih.govresearchgate.net

CotH3 is a spore coat protein homolog present in Mucorales that plays a role in pathogenic host-cell interactions. nih.gov Lanosterol 14 alpha-demethylase is an essential enzyme in fungal sterol biosynthesis, vital for maintaining the integrity of the fungal plasma membrane. nih.govmdpi.com Mucoricin is a ricin-like toxin believed to be important in the pathogenesis of mucormycosis, potentially inhibiting protein synthesis through its N-glycosylase activity. mdpi.comurfu.ru

Inhibition of Fungal Cell Wall/Membrane Biogenesis Pathways

While direct experimental data specifically linking 12,28-oxamanzamine A to the inhibition of fungal cell wall or membrane biogenesis pathways was not extensively detailed in the provided context, the potential inhibition of Lanosterol 14 alpha-demethylase suggests an impact on membrane biogenesis. Lanosterol 14 alpha-demethylase is crucial for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.govmdpi.com Inhibiting this enzyme would disrupt ergosterol production, thereby affecting the structure and function of the fungal membrane. nih.govmdpi.com The fungal cell wall and membrane are essential for fungal survival and are important targets for antifungal drugs. ebi.ac.uknih.govnih.gov

Antiviral Activity (e.g., Anti-HIV-1)

12,28-Oxamanzamine A has exhibited anti-HIV-1 activity. mdpi.comacs.org This activity is part of the broader anti-infective properties observed for this compound and other manzamine alkaloids. mdpi.comacs.orgresearchgate.net

Molecular Interactions with Viral Replication Machinery

Information regarding the specific molecular interactions of 12,28-oxamanzamine A with the viral replication machinery of HIV-1 was not explicitly detailed in the provided search results. However, manzamine A, a related compound, has been reported to inhibit viral replication. researchgate.net The anti-HIV-1 activity of manzamine alkaloids suggests potential interference with one or more stages of the HIV-1 life cycle, which involves various components of the viral replication machinery such as reverse transcriptase, integrase, and protease, as well as host cellular factors utilized by the virus. nih.govmdpi.comopenaccessjournals.com Further research would be needed to elucidate the precise molecular targets and mechanisms by which 12,28-oxamanzamine A exerts its anti-HIV-1 effects.

Antiparasitic Activity and Target Engagement

While the provided information primarily focused on antifungal and antiviral activities, some manzamine alkaloids have shown antiparasitic activity. For instance, ent-8-hydroxymanzamine A displayed in vitro growth inhibitory effects against Trypanosoma gondii. mdpi.com Additionally, other manzamines have shown activity against Plasmodium falciparum and Leishmania donovani. rsc.orgnih.gov However, specific data detailing the antiparasitic activity and target engagement of 12,28-oxamanzamine A itself were not prominently featured in the search results.

Antimalarial Effects against Plasmodium falciparum Strains

Studies have indicated the antimalarial potential of 12,28-oxamanzamine A against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comjapsonline.com While specific detailed mechanisms for 12,28-oxamanzamine A are still being elucidated, related manzamine alkaloids, such as manzamine A, have shown potent inhibition of P. falciparum growth in vitro. nih.gov The antimalarial activity of manzamines is an area of ongoing research. nih.gov

Inhibition of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β)

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular pathways and is considered a therapeutic target for various diseases, including malaria. researchgate.netnih.govmdpi.com While direct evidence for 12,28-oxamanzamine A's inhibition of GSK-3β is limited in the provided search results, related manzamine alkaloids, such as manzamine A, have been identified as a class of GSK-3β inhibitors. nih.gov Manzamine A has been reported to inhibit GSK-3β and decrease tau hyperphosphorylation in human neuroblastoma cell lines. nih.gov The activity of manzamine A was initially characterized by a reported 70% GSK-3β inhibition at 25 µM. researchgate.net Structure-activity relationship studies on manzamine A have suggested that the entire structure is required for GSK-3β inhibition. researchgate.net

Antileishmanial Activity against Leishmania donovani

12,28-Oxamanzamine A has shown antileishmanial activity against Leishmania donovani, a parasite that causes visceral leishmaniasis. researchgate.net Research indicates that 12,28-oxamanzamine A exhibited an IC₅₀ value of 7.8 µg/mL against L. donovani. researchgate.net This activity places it among marine natural products being investigated for their potential against leishmaniasis, a disease for which current treatments have limitations. researchgate.netnih.gov

Table 1: Antileishmanial Activity of 12,28-Oxamanzamine A against Leishmania donovani

CompoundParasite StrainIC₅₀ (µg/mL)
12,28-Oxamanzamine ALeishmania donovani7.8
Antitrypanosomal Activity against Trypanosoma brucei brucei and Trypanosoma gondii

12,28-Oxamanzamine A and related manzamine alkaloids have demonstrated antitrypanosomal activity. mdpi.comresearchgate.net Specifically, ent-8-hydroxymanzamine A, a related compound, displayed in vitro growth inhibitory effects against Trypanosoma gondii. mdpi.com Another related compound, zamamidine C, showed potent antitrypanosomal effects against Trypanosoma brucei brucei. mdpi.com While direct IC₅₀ values for 12,28-oxamanzamine A against these specific trypanosomal strains were not explicitly detailed in the immediate search results, the activity of related manzamines suggests potential in this area. mdpi.commdpi.comresearchgate.net

Antibacterial Mechanisms against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv)

Manzamine alkaloids, including 12,28-oxamanzamine A, have been investigated for their antibacterial properties against a range of pathogens. mdpi.comjapsonline.comnih.gov Compound 73, a related manzamine derivative, showed moderate to strong antibacterial activity toward Staphylococcus aureus and Escherichia coli. mdpi.com Its MIC values were reported as 105 µg/mL against S. aureus (ATCC 25923) and 75 µg/mL against E. coli (ATCC 25922). mdpi.com This compound also exhibited activity against oxacillin-resistant S. aureus strains with MIC values ranging from 10 to 50 µg/mL. mdpi.com

Furthermore, manzamine alkaloids have shown activity against Mycobacterium tuberculosis H37Rv. mdpi.comfrontiersin.org Compound 73 demonstrated an MIC value of 8 µg/mL against M. tuberculosis H37Rv. mdpi.com Manadomanzamines A and B, also from Acanthostrongylophora sp., exhibited tubercular effects against M. tuberculosis with MIC values of 1.9 and 1.5 µg/mL, respectively. mdpi.com

Table 2: Antibacterial Activity of a Related Manzamine Derivative (Compound 73)

PathogenStrainMIC (µg/mL)
Staphylococcus aureusATCC 25923105
Escherichia coliATCC 2592275
Oxacillin-resistant S. aureus(Various)10-50
Mycobacterium tuberculosisH37Rv8

Antiproliferative and Antineoplastic Mechanisms

Marine natural products, including manzamines, have been explored for their potential antiproliferative and antineoplastic activities against various cancer cell lines. mdpi.comencyclopedia.pub

Cellular Cytotoxicity Profiles against Cancer Cell Lines (in vitro models: L1210, KB, L5178Y, P388, HCT-8, B16, MCF-7, K562, A549, C33A, HeLa, SiHa, CaSki)

Studies on manzamine alkaloids have reported cytotoxicity against a panel of cancer cell lines. mdpi.commdpi.comjksus.org Ent-8-hydroxymanzamine A, a related compound to 12,28-oxamanzamine A, exhibited improved activity against P-388 cells with an IC₅₀ value of 0.25 µg/mL. mdpi.com Compound 73 showed cytotoxic activity against MCF-7, B16, and HCT-8 cancer cells with IC₅₀ values of 11.3, 9.8, and 8.6 µg/mL, respectively. mdpi.com

Other manzamine derivatives have also demonstrated cytotoxicity against various cell lines. Compounds 124 and 125 displayed cytotoxicity toward L5178Y cells, with ED₅₀ values of 6.6 and 2.3 µg/mL, respectively. mdpi.com Manadomanzamine A was cytotoxic against A-549 and HCT-116 cells, with IC₅₀ values of 2.5 and 5.0 µg/mL, respectively. mdpi.com Manadomanzamine B was cytotoxic against HCT-116 with an IC₅₀ value of 5.0 µg/mL. mdpi.com Another compound showed weak inhibition against K562 and A549 cells. mdpi.com

While specific data for 12,28-oxamanzamine A against all listed cell lines (L1210, KB, L5178Y, P388, HCT-8, B16, MCF-7, K562, A549, C33A, HeLa, SiHa, CaSki) were not comprehensively available in the immediate search results, the reported activities of related manzamine structures against several of these lines indicate the potential for 12,28-oxamanzamine A to also exhibit cytotoxic effects. mdpi.commdpi.comnih.gov

Table 3: Cytotoxicity of Related Manzamine Alkaloids against Cancer Cell Lines

CompoundCell LineAssay TypeValue (µg/mL)
Ent-8-hydroxymanzamine AP-388IC₅₀0.25
Compound 73MCF-7IC₅₀11.3
Compound 73B16IC₅₀9.8
Compound 73HCT-8IC₅₀8.6
Compound 124L5178YED₅₀6.6
Compound 125L5178YED₅₀2.3
Manadomanzamine AA-549IC₅₀2.5
Manadomanzamine AHCT-116IC₅₀5.0
Manadomanzamine BHCT-116IC₅₀5.0

Induction of Apoptosis and Cell Cycle Modulation

Studies on Manzamine A, a related manzamine alkaloid, have provided insights into mechanisms that may be relevant to 12,28-oxamanzamine A due to their structural similarities and co-isolation. Manzamine A has demonstrated antiproliferative effects in human cervical cancer cell lines, including C33A, HeLa, SiHa, and CaSki, at relatively low concentrations. bidd.group, Mechanistic investigations have shown that Manzamine A can induce cell cycle arrest. bidd.group Specifically, it has been observed to block cell cycle progression in SiHa and CaSki cells at the G1/S phase. bidd.group This modulation of the cell cycle is accompanied by the regulation of cell cycle-related genes, such as the restoration of p21 and p53 expression. bidd.group

Furthermore, Manzamine A has been shown to induce apoptosis in cervical cancer cells. bidd.group HeLa cells exhibited the highest sensitivity to Manzamine A-induced apoptosis compared to other cell types tested (C33A, SiHa, and CaSki). bidd.group Apoptosis is a programmed cell death pathway essential for maintaining tissue homeostasis and eliminating damaged or unwanted cells, including cancer cells., Dysregulation of apoptosis is linked to various diseases, including cancer. The induction of apoptosis by compounds like Manzamine A suggests a potential mechanism for their anticancer activity.

Targeting Specific Oncogenic Proteins (e.g., SIX1 protein in cervical cancer)

Research on Manzamine A has indicated its ability to target specific oncogenic proteins. A notable example is the homeodomain-containing transcription factor SIX1, which is associated with oncogenesis in cervical cancer. bidd.group,, Overexpression of SIX1 is linked to decreased expression of the tumor suppressor p53 and is associated with aggressive clinical behavior and poor outcomes in various cancers. bidd.group,, The E7 oncogene, particularly in HPV-positive cervical cancer cells, is known to induce SIX1 expression, contributing to tumorigenesis. bidd.group,

Studies have demonstrated that Manzamine A significantly inhibits the SIX1 protein in both HPV-negative C33A cells and HPV-positive HeLa, SiHa, and CaSki cells. bidd.group, This inhibition of SIX1 protein levels by Manzamine A suggests a key molecular target for its antiproliferative effects in cervical cancer. Comparative studies have shown Manzamine A to be more potent in inhibiting SIX1 and CK2α target proteins compared to apigenin, a known inhibitor.

DNA Intercalation by β-Carboline Moiety

The manzamine alkaloids, including 12,28-oxamanzamine A, are characterized by the presence of a β-carboline moiety as part of their complex polycyclic structure. bidd.group,, dntb.gov.ua, The β-carboline scaffold is a key structural feature found in various naturally occurring indole (B1671886) alkaloids with diverse biological activities, including antitumor effects.,

For Manzamine A, cytotoxicity has been linked to β-carboline-mediated DNA intercalation. bidd.group, This process involves the insertion of the planar β-carboline ring system between the base pairs of DNA, primarily in the major groove. bidd.group, DNA intercalation can interfere with essential cellular processes such as DNA replication and transcription, leading to DNA synthesis inhibition and ultimately contributing to cell cycle arrest and cytotoxicity.,, While this mechanism has been primarily studied for Manzamine A, the presence of the β-carboline moiety in 12,28-oxamanzamine A suggests that DNA intercalation may also contribute to its biological activities.

Anti-inflammatory Mechanisms

12,28-Oxamanzamine A and other manzamine alkaloids have demonstrated anti-inflammatory activity. nih.gov, uni-freiburg.de, uni.lu Research has investigated the mechanisms underlying these effects, particularly in the context of neuroinflammation. Studies have shown that related manzamine compounds can potently inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells. uni-freiburg.de Microglial cells are the resident macrophages of the central nervous system and play a crucial role in the inflammatory response in the brain. uni-freiburg.de Excessive production of inflammatory mediators like NO by activated microglia is implicated in the pathology of neurodegenerative diseases. uni-freiburg.de

The inhibition of NO production by manzamine alkaloids in these cells suggests a mechanism by which they may exert anti-inflammatory effects, particularly in the central nervous system. uni-freiburg.de This modulation of inflammatory mediator production highlights the potential of 12,28-oxamanzamine A and related structures as agents with anti-inflammatory properties.

Neuroprotective Mechanisms

Manzamine alkaloids, including 12,28-oxamanzamine E (a related compound), have been reported to exhibit neuroprotective effects. dntb.gov.ua While the general class of manzamines shows promise in this area, specific detailed molecular and cellular neuroprotective mechanisms for 12,28-oxamanzamine A are not extensively described in the consulted literature. Further research is needed to fully elucidate the precise pathways and targets involved in the neuroprotective activity of 12,28-oxamanzamine A.

Impact on Bone Cell Biology (e.g., osteoclast precursor cells)

The impact of 12,28-oxamanzamine A specifically on bone cell biology, such as its effects on osteoclast precursor cells or the processes of bone resorption and formation, was not detailed in the consulted research. While bone remodeling involves a balance between osteoclast-mediated bone resorption and osteoblast-mediated bone formation, and dysregulation can lead to bone diseases, specific studies investigating the direct effects of 12,28-oxamanzamine A on these cellular processes were not found in the provided information.,,,

Advanced Analytical Methodologies for Manzamine Alkaloid Research

Chromatographic Separations in Complex Mixtures

Chromatographic techniques are fundamental for the isolation and purification of manzamine alkaloids from crude sponge extracts, which are often complex mixtures frontiersin.orgnih.gov. The process typically begins with solvent extraction of the sponge material, followed by various chromatographic steps to separate the alkaloids based on their chemical properties frontiersin.org.

Commonly employed methods include silica (B1680970) gel column chromatography and reversed-phase liquid chromatography frontiersin.org. High-speed countercurrent chromatography has also been utilized for the separation of semi-pure manzamine derivatives nih.gov. The choice of stationary and mobile phases is crucial for achieving effective separation of closely related manzamine structures. For instance, purification has been achieved using HPLC with a LiChrosorb–NH₂ column and a chloroform (B151607)–methanol mixture as the eluent for isolating manzamine E and F nih.gov. Reversed-phase HPLC with a C18 column and gradients of water and acetonitrile (B52724) with acidic modifiers like trifluoroacetic acid (TFA) or formic acid are also standard approaches for manzamine separation and analysis acs.org.

Effective chromatographic separation is essential to obtain pure manzamine alkaloids for structural elucidation and biological activity testing. The presence of manzamine N-oxides in HPLC chromatograms of crude extracts indicates that these oxidized forms can exist naturally rather than solely as artifacts of the isolation process nih.gov.

High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) plays a vital role in identifying manzamine alkaloids and their derivatives with promising biological activities from large collections of samples or synthetic libraries nih.govacs.org. HTS allows for rapid assessment of the effects of numerous compounds on various biological targets or pathways.

For manzamine alkaloids, HTS has been applied to screen for activities such as antiparasitic effects, including against malaria and Mycobacterium tuberculosis nih.govnih.govcapes.gov.brnih.gov. For example, manzamine A has shown potent activity against chloroquine-sensitive and -resistant strains of P. falciparum nih.govscispace.com. HTS can involve cell-based assays to measure cytotoxicity, growth inhibition, or other specific biological responses researchgate.net. The Microplate Alamar Blue Assay is one method used for high-throughput screening of compounds against Mycobacterium tuberculosis capes.gov.br.

Integrating HTS with other analytical techniques, such as mass spectrometry, can expedite the identification of active compounds within complex mixtures acs.org. This approach is particularly valuable in natural product discovery, where the active component needs to be isolated and identified from a crude extract researchgate.net.

Mass Spectrometry-Based Molecular Networking for Manzamine Discovery

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), coupled with molecular networking, has revolutionized the discovery and characterization of natural products, including manzamine alkaloids researchgate.netacs.orgnih.gov. Molecular networking organizes MS/MS data based on spectral similarity, creating a visual map where related compounds are clustered together researchgate.net. This facilitates the identification of known compounds (dereplication) and the discovery of novel analogues within a complex sample acs.orgnih.gov.

This methodology has been successfully applied to manzamine alkaloids, aiding in the identification of new manzamine analogues from sponge extracts acs.orgnih.gov. By comparing the fragmentation patterns of unknown compounds to those of known manzamines, researchers can predict the structural relationships between molecules and prioritize the isolation of potentially novel derivatives acs.orgnih.gov. Molecular networking has facilitated the discovery of new manzamine analogues, including those with modifications on the β-carboline moiety, which is known to be important for manzamine bioactivity acs.orgnih.gov.

Studies have demonstrated the effectiveness of MS-based molecular networking for identifying putative manzamine A-related structures that would be challenging to identify using only traditional MS information acs.orgnih.gov. This technique supports the efficient identification and dereplication of structures from the manzamine class, revealing potential for designing optimized molecules acs.org.

Spectroscopic Techniques for Mechanistic Studies (e.g., Ligand-Binding Assays)

Spectroscopic techniques and related biophysical methods are crucial for investigating the mechanisms of action of manzamine alkaloids and their interactions with biological targets. Ligand-binding assays, often employing spectroscopic readouts, are used to quantify the binding affinity between a manzamine alkaloid and a specific protein or enzyme.

Molecular docking studies, a computational approach often validated or guided by experimental data, provide insights into the potential binding modes and affinities of manzamine alkaloids to target proteins frontiersin.orgacs.orgmdpi.comresearchgate.net. For example, molecular docking has been used to evaluate the interaction of manzamine A with proteins like CK2α and various proteins involved in cell proliferation, survival, and apoptosis pathways such as Iκb, JAK2, AKT, PKC, FAK, and Bcl-2 acs.orgmdpi.com. These studies can predict binding affinities and highlight key interactions between the alkaloid and the protein active site acs.orgmdpi.com.

Experimental spectroscopic techniques, such as surface plasmon resonance (SPR) or fluorescence spectroscopy, can be used to directly measure binding kinetics and thermodynamics. While the provided search results primarily highlight computational docking, these experimental spectroscopic methods are standard tools in mechanistic studies to confirm and quantify the interactions predicted by computational models.

NMR spectroscopy is also a fundamental spectroscopic technique used not only for structural elucidation but also for studying interactions between small molecules and proteins, providing detailed information on binding sites and conformational changes upon binding nih.govscispace.comnih.govresearchgate.net.

Collectively, these spectroscopic and biophysical approaches contribute significantly to understanding how manzamine alkaloids exert their biological effects at the molecular level.

Future Research Directions and Translational Challenges for 12,28 Oxamanzamine a

Exploration of Additional Biological Targets and Pathways

A primary challenge in the development of 12,28-Oxamanzamine A is the incomplete understanding of its biological mechanism. Initial reports on its activity have been conflicting; one study found it did not possess notable antibacterial, antifungal, or anti-HIV activity, whereas another reported potent anti-inflammatory, antifungal, and anti-HIV-1 activities. nih.govmdpi.com More specific research has indicated its potential as an antiprotozoal agent. lshtm.ac.uk To clarify its therapeutic potential, future research must focus on broad, unbiased screening and deep mechanistic studies.

Key areas for exploration include:

Kinase Inhibition: The broader manzamine class has been suggested to target various kinases. For instance, manzamine A shows activity against glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are implicated in neuroinflammation and Alzheimer's disease. nih.gov Future studies should investigate whether 12,28-Oxamanzamine A retains or modifies this activity. A comprehensive kinase screen could reveal novel targets relevant to oncology or inflammatory diseases.

Anti-infective Spectrum: While initial screening was mixed, the antiprotozoal activity warrants further investigation against a wider panel of parasites, including different strains of Plasmodium falciparum, Leishmania, and Trypanosoma. nih.govlshtm.ac.uk Furthermore, given that several manzamine alkaloids show potent activity against Mycobacterium tuberculosis, this is a critical avenue to explore for 12,28-Oxamanzamine A. nih.govresearchgate.net

Neuroinflammatory Pathways: The ability of related manzamines to cross the blood-brain barrier in vitro and their inhibition of kinases like GSK-3β suggest a potential role in treating cerebral infections and neuroinflammation. nih.gov Research should be directed at evaluating the effect of 12,28-Oxamanzamine A on microglia activation, cytokine production, and other markers of neuroinflammation.

Reported Biological ActivityFindingSource(s)
Antifungal Conflicting reports: One study found no notable activity, another reported potent activity. nih.govmdpi.com
Anti-HIV Conflicting reports: One study found no notable activity, another reported potent activity. nih.govmdpi.com
Anti-inflammatory Potent activity reported in one study. mdpi.com
Antiprotozoal Showed activity with IC50 values ranging from 1.6–24.0 μg/mL. lshtm.ac.uk

Optimization of Synthetic Routes for Scalable Production

Like many complex marine natural products, the supply of 12,28-Oxamanzamine A from its natural source, the Acanthostrongylophora sponge, is extremely limited and unsustainable for extensive research and development. nih.govnih.gov This supply bottleneck is a major translational hurdle.

Future efforts must address:

Total Synthesis: The intricate polycyclic structure of the manzamine core presents a formidable challenge for synthetic chemists. nih.gov Developing a de novo total synthesis that is efficient and scalable is a long-term goal that would provide ultimate control over the supply and enable the creation of analogues.

Semi-synthesis: 12,28-Oxamanzamine A is believed to be formed in nature through an enzymatic oxidation of the more abundant manzamine A. nih.govnih.gov This suggests a promising semi-synthetic strategy. Research should focus on developing a high-yield, stereoselective chemical oxidation of manzamine A to produce 12,28-Oxamanzamine A. This approach could provide a more immediate solution to the supply problem by leveraging the availability of the parent compound.

Development of Novel Analogues with Enhanced Selectivity and Mechanistic Clarity

The unique 12,28-oxaether bridge is a key structural feature that differentiates this compound from manzamine A. Early research suggests that the formation of this bridge significantly alters the biological activity profile. nih.gov A systematic structure-activity relationship (SAR) study is essential for understanding its function and for developing improved second-generation compounds.

Key strategies for analogue development include:

Modification of the Core Structure: Analogues could be designed to probe the importance of the ether bridge, the β-carboline moiety, and the complex ring system. For example, altering the stereochemistry or replacing the oxygen atom in the ether bridge could clarify its role in target binding.

Enhancing Potency and Selectivity: Once primary targets are validated (as per section 8.1), focused medicinal chemistry efforts can be employed to design analogues with improved potency against the target and increased selectivity over off-targets, thereby potentially reducing cytotoxicity, which can be a concern for this class of compounds. mdpi.com This approach has been successful in enhancing the bioactivities of other natural product scaffolds. mdpi.com

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases. Investigating the potential for 12,28-Oxamanzamine A to work synergistically with established drugs could open new therapeutic avenues and potentially lower the required doses, thus reducing toxicity.

Future research should explore combinations based on its confirmed biological activities:

Antiprotozoal Combinations: If its activity against P. falciparum or Leishmania is confirmed, 12,28-Oxamanzamine A should be tested in combination with standard-of-care agents like artemisinin-based therapies or amphotericin B to screen for synergistic or additive effects.

Anti-inflammatory Combinations: Should the potent anti-inflammatory activity be further validated, studies combining 12,28-Oxamanzamine A with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids in models of chronic inflammation could reveal synergistic potential.

Advanced in vitro and in vivo (non-human) Pre-clinical Model Development

To bridge the gap from basic discovery to potential clinical application, a robust preclinical evaluation using advanced and disease-relevant models is imperative. This goes beyond simple cytotoxicity assays to sophisticated models that can predict efficacy and provide mechanistic insights.

Essential preclinical development steps include:

Advanced In Vitro Models: Moving beyond standard 2D cell cultures, researchers should employ co-culture systems, 3D organoids, and specialized cell-based assays. For example, to test for neuroinflammatory effects, an in vitro model of the blood-brain barrier could be used to confirm its ability to access the central nervous system. nih.gov

Disease-Relevant Animal Models: Following promising in vitro results, efficacy must be tested in non-human in vivo models. Based on the potential applications, this could include murine models of malaria, leishmaniasis, tuberculosis, or neuroinflammatory conditions like experimental autoimmune encephalomyelitis. nih.gov

Pharmacokinetic Profiling: Early assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Pharmacokinetic studies in rodents, similar to those conducted for manzamine A, are needed to determine its half-life, bioavailability, and tissue distribution, which are critical for designing effective in vivo experiments. nih.gov

Future Research AreaRationale & Key Actions
Target Identification Clarify conflicting activity reports and identify novel targets. Actions: Broad kinase screening, expanded anti-infective panels (TB, parasites), testing in neuroinflammation models.
Scalable Production Overcome the severe supply limitation from natural sources. Actions: Develop an efficient semi-synthetic route from Manzamine A; pursue a long-term total synthesis strategy.
Analogue Development Improve potency, selectivity, and understanding of the molecule's mechanism. Actions: Conduct systematic SAR studies focusing on the 12,28-oxaether bridge and β-carboline unit.
Synergy Studies Enhance therapeutic efficacy and potentially reduce toxicity. Actions: Test in combination with standard antiprotozoal and anti-inflammatory drugs.
Preclinical Models Establish disease relevance and predict clinical potential. Actions: Use advanced in vitro models (e.g., organoids, BBB models) and in vivo animal models of infection/inflammation; conduct pharmacokinetic studies.

Q & A

Basic Research Questions

Q. What are the natural sources and known bioactivities of 12,28-oxamanzamine A?

  • 12,28-Oxamanzamine A is a marine-derived macrocyclic alkaloid isolated from the Indo-Pacific sponge Acanthostrongylophora sp. . It exhibits broad-spectrum bioactivities, including antifungal (e.g., inhibition of Rhizopus delemar), anti-inflammatory, and anti-HIV-1 properties . Its structural uniqueness arises from an ether bridge between C-12 and C-28/C-34, distinguishing it from other manzamine analogs .

Q. What computational methods are used to predict 12,28-oxamanzamine A’s binding affinities with fungal targets?

  • Molecular docking tools like AutoDock Vina are employed to simulate interactions between 12,28-oxamanzamine A and fungal proteins (e.g., CotH3, Lanosterol 14α-demethylase, Mucoricin). Binding affinities (kcal/mol) and interaction residues (e.g., hydrogen bonds with ASN190 in CotH3) are quantified to prioritize targets . Ramachandran plots and molecular dynamics assess protein model stability pre-docking .

Advanced Research Questions

Q. How can researchers reconcile 12,28-oxamanzamine A’s strong in silico binding with poor ADME/toxicity profiles?

  • Despite high binding affinities (−10.2 to −8.6 kcal/mol) , its toxicity (hepatotoxicity, mutagenicity) and suboptimal pharmacokinetics (e.g., high molecular weight: 546.7 g/mol) limit therapeutic potential . Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Modify functional groups (e.g., H-bond donors/acceptors) to reduce toxicity while retaining binding efficacy .
  • Prodrug design : Improve solubility and bioavailability via chemical derivatization .
  • In vitro ADME optimization : Use tools like ProTox-II and STopTox to predict and mitigate toxicity risks early in development .

Q. What experimental strategies validate 12,28-oxamanzamine A’s multitarget antifungal mechanism?

  • Target-specific assays :

  • Lanosterol 14α-demethylase inhibition : Compare IC₅₀ values with posaconazole using spectrophotometric ergosterol quantification .
  • CotH3 binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate docking-predicted interactions (e.g., hydrophobic bonds with PHE180 in CotH3) .
    • Synergistic studies : Combine 12,28-oxamanzamine A with existing antifungals (e.g., saperconazole) to assess additive or synergistic effects via checkerboard assays .

Q. How do researchers address contradictions between in silico predictions and in vivo efficacy for 12,28-oxamanzamine A?

  • Iterative validation :

In vitro models : Test antifungal activity in Rhizopus-infected cell lines (e.g., endothelial cells) to confirm target engagement .

Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with efficacy in murine mucormycosis models .

Toxicity screens : Use zebrafish or rodent models to identify off-target effects not predicted computationally .

Methodological Guidance

Q. What protocols are recommended for optimizing 12,28-oxamanzamine A’s selectivity across fungal vs. human proteins?

  • Comparative docking : Screen against human homologs (e.g., human CYP51 vs. fungal Lanosterol 14α-demethylase) to identify selectivity determinants .
  • Cryo-EM or X-ray crystallography : Resolve ligand-protein complexes to guide rational design (e.g., altering substituents that clash with human enzyme active sites) .

Q. How should researchers design studies to transition 12,28-oxamanzamine A from computational hits to preclinical candidates?

  • Hit-to-lead workflow :

Dose-response assays : Confirm activity in fungal growth inhibition assays (MIC/MFC determination) .

ADME-Tox profiling : Assess metabolic stability (e.g., microsomal assays), plasma protein binding, and cytotoxicity in hepatocytes .

In vivo efficacy : Use immunosuppressed murine models of mucormycosis to evaluate survival rates and fungal burden reduction .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing conflicting binding data across multiple targets?

  • Multivariate analysis : Principal component analysis (PCA) or hierarchical clustering to group compounds by binding patterns .
  • Meta-analysis : Compare docking scores (e.g., −10.9 kcal/mol for Lanosterol 14α-demethylase vs. −7.5 kcal/mol for GFAT ) to prioritize targets with strongest experimental concordance.

Q. How can researchers transparently report limitations in computational predictions for 12,28-oxamanzamine A?

  • Uncertainty quantification : Report RMSD values from molecular dynamics simulations to assess docking pose stability .
  • Validation metrics : Include receiver operating characteristic (ROC) curves to evaluate docking algorithm performance against known inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.